![molecular formula C16H17FN6O2 B6427077 3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea CAS No. 2034418-45-4](/img/structure/B6427077.png)
3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea
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Overview
Description
3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea is a useful research compound. Its molecular formula is C16H17FN6O2 and its molecular weight is 344.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.13970197 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-1-[(3-fluorophenyl)methyl]urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C16H17FN6O2
- Molecular Weight : 344.34 g/mol
- CAS Number : 2034418-45-4
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and pyridazine rings. The general synthetic route can be summarized as follows:
- Formation of Triazole Ring : Cyclization of a hydrazine derivative with an appropriate electrophile.
- Formation of Pyridazine Ring : Involves cyclization with a dicarbonyl compound.
- Final Urea Formation : Reaction with isocyanates or similar compounds to yield the urea structure.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives containing the triazole ring exhibit significant anticancer properties. For instance:
- A study reported that related triazolo derivatives demonstrated IC50 values ranging from 0.87 to 8.32 µM against different cancer cell lines, outperforming standard treatments like etoposide (IC50 = 17.94 µM) .
Antimicrobial Properties
The compound has shown promising antimicrobial activity:
- Triazolo-thiadiazole derivatives were noted for their antibacterial and antifungal properties, with MIC values significantly lower than conventional antibiotics like fluconazole .
Urease Inhibition
Urease inhibition is another critical area of activity:
- Compounds derived from this structure exhibited potent urease inhibitory effects against C. neoformans and P. mirabilis, suggesting potential applications in treating urease-related infections .
The biological activity of this compound is believed to involve:
- Interaction with Enzymes : The compound may modulate enzyme activities by binding to active sites.
- Cellular Pathway Modulation : It influences various signaling pathways that lead to apoptosis in cancer cells.
Case Studies
- Anticancer Screening : A multicellular spheroid model was used to screen for anticancer efficacy, revealing significant cytotoxic effects at low concentrations .
- Urease Inhibition Study : A comparative analysis showed that derivatives with fluorine substitutions enhanced urease inhibition compared to unsubstituted analogs .
Data Summary Table
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H17FN6O2 |
Molecular Weight | 344.34 g/mol |
CAS Number | 2034418-45-4 |
Anticancer IC50 Range | 0.87 - 8.32 µM |
Antifungal MIC (Fluconazole) | < 2 µg/mL |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits properties that make it a candidate for drug development. Its structure suggests potential interactions with biological targets, particularly in the realm of cancer therapy and antimicrobial activity.
Anticancer Activity
Research has indicated that compounds containing triazole and pyridazine moieties can exhibit anticancer properties. The presence of the triazolo[4,3-b]pyridazine structure in this compound may enhance its ability to inhibit tumor growth through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
Several studies have reported similar compounds demonstrating efficacy against various cancer cell lines, suggesting that this compound could be evaluated for its anticancer potential.
Antimicrobial Properties
The unique structural features of this compound may also confer antimicrobial activity. Compounds with similar functional groups have shown effectiveness against a range of pathogens, including bacteria and fungi. Investigating this compound's activity against specific strains could lead to the development of new antimicrobial agents.
Enzyme Inhibition
The compound's structural attributes may allow it to act as an enzyme inhibitor. For instance, studies on related compounds have shown that they can inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells. This characteristic could be explored further through:
- In vitro assays to determine the inhibition kinetics.
- Molecular docking studies to predict binding affinities with target enzymes.
Case Studies and Research Findings
While specific studies on this exact compound may be limited, insights can be drawn from related research:
- Triazole Derivatives in Cancer Treatment : A study published in the Journal of Medicinal Chemistry highlighted various triazole derivatives that exhibited significant anticancer activity by targeting specific signaling pathways involved in cell proliferation and survival.
- Pyridazine-Based Antimicrobials : Research published in Antimicrobial Agents and Chemotherapy demonstrated that pyridazine derivatives showed promising results against resistant bacterial strains, paving the way for new therapeutic options.
Properties
IUPAC Name |
1-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-[(3-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2/c1-2-25-15-7-6-13-20-21-14(23(13)22-15)10-19-16(24)18-9-11-4-3-5-12(17)8-11/h3-8H,2,9-10H2,1H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEJOQDKHNOFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)NCC3=CC(=CC=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.